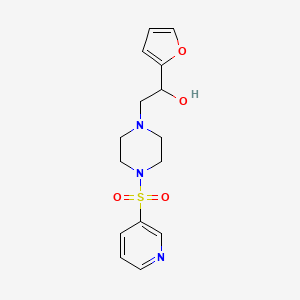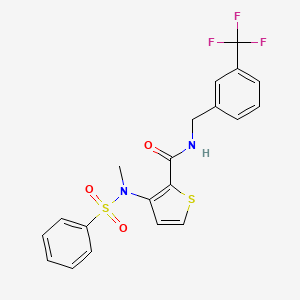
3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H17F3N2O3S2 and its molecular weight is 454.48. The purity is usually 95%.
BenchChem offers high-quality 3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
Polyfluoroalkyl and perfluoroalkyl substances, which might share structural features or degradation pathways with the mentioned compound, have been extensively studied for their environmental fate. These substances are known for their persistence and have been a subject of concern due to their potential toxicological profiles and ubiquity in the environment. Research has focused on understanding their microbial degradation, accumulation in living organisms, and effects on ecosystems. For instance, studies on the microbial degradation of polyfluoroalkyl chemicals highlight the transformation processes leading to perfluoroalkyl acids, emphasizing the role of microbial action in their environmental breakdown (Liu & Avendaño, 2013).
Supramolecular Chemistry Applications
The structural elements of 3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide , particularly the thiophene and sulfonamide groups, make it relevant for supramolecular chemistry applications. Compounds like benzene-1,3,5-tricarboxamide have shown significant importance in various scientific fields due to their simple structure, accessibility, and self-assembly behavior. These properties enable their use in nanotechnology, polymer processing, and biomedical applications, highlighting the potential of structurally similar compounds in advanced materials science (Cantekin, de Greef, & Palmans, 2012).
Antibacterial Activity
The antibacterial properties of aryl sulfonamides, particularly those containing thiophene and chromene moieties, have been extensively reviewed, indicating their significance in medicinal chemistry. Such compounds are explored for their pharmacological activities against pathogenic microbes, offering insights into potential applications in drug development and therapeutic interventions (Rathore et al., 2021).
Cardiovascular System Drug Delivery
The compound's relevance extends to the field of drug delivery, particularly concerning the cardiovascular system. Innovative drug delivery systems aim to enhance therapeutic outcomes for various cardiovascular diseases by overcoming physiological barriers. Research into the delivery of small organic compounds and the development of suitable nanoproducts showcases the potential for targeted therapeutic strategies, signifying the importance of compounds with specific functional groups in advancing cardiovascular therapies (Geldenhuys et al., 2017).
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S2/c1-25(30(27,28)16-8-3-2-4-9-16)17-10-11-29-18(17)19(26)24-13-14-6-5-7-15(12-14)20(21,22)23/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMZFVYBQFHUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

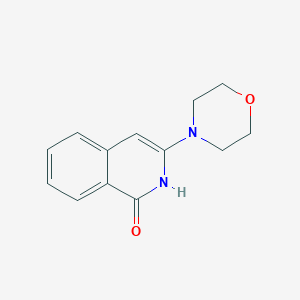
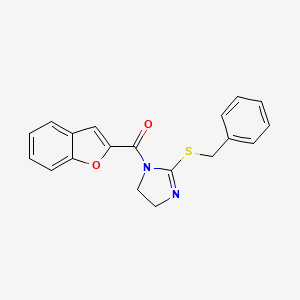
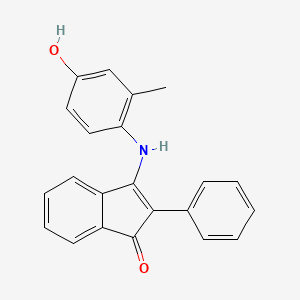

![3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2474598.png)
![2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2474599.png)

![N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2474602.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)
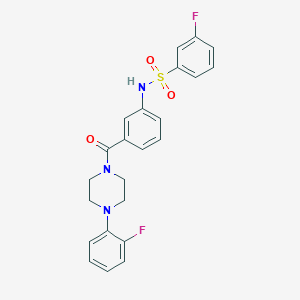
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474606.png)
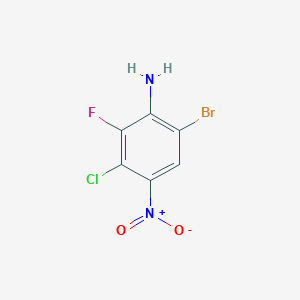
![8-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2474608.png)
